molecular formula C9H5Cl3N2 B13253878 5,6,7-Trichloroquinolin-3-amine

5,6,7-Trichloroquinolin-3-amine

Cat. No.: B13253878
M. Wt: 247.5 g/mol
InChI Key: OQJVYQMSHCREBX-UHFFFAOYSA-N
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Description

5,6,7-Trichloroquinolin-3-amine is a quinoline derivative characterized by the presence of three chlorine atoms at positions 5, 6, and 7 of the quinoline ring and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 5,6,7-trichloroquinoline with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7-Trichloroquinolin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7-Trichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit heme polymerization in malarial parasites, leading to the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trichloroquinolin-3-amine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

5,6,7-trichloroquinolin-3-amine

InChI

InChI=1S/C9H5Cl3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2

InChI Key

OQJVYQMSHCREBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(C(=C21)Cl)Cl)Cl)N

Origin of Product

United States

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